Thermodynamic properties of 2,4-dimethylhexane NIST data
Thermodynamic properties of 2,4-dimethylhexane NIST data
Thermodynamic Properties of 2,4-Dimethylhexane: A Technical Guide for Research & Development
Abstract This technical guide provides a rigorous synthesis of the thermodynamic and thermophysical properties of 2,4-dimethylhexane (CAS: 589-43-5), a branched octane isomer critical for equation-of-state (EOS) modeling, solvent systems, and metabolic reference standards.[1] Drawing directly from NIST Standard Reference Data and authoritative literature, this document consolidates phase transition boundaries, thermochemical potentials, and critical parameters. It is designed for application scientists requiring high-fidelity data for process simulation, chromatographic retention indexing, and physicochemical profiling in drug development.
Chemical Identity & Structural Context
2,4-Dimethylhexane (
Figure 1: Structural Representation of 2,4-Dimethylhexane
Critical & Phase Transition Properties
The critical point represents the limit of the vapor-liquid coexistence curve.[2] Accurate
| Property | Symbol | Value | Unit | Method/Source |
| Boiling Point | 382.15 (109.[1]0) | K (°C) | Ebulliometry [1, 2] | |
| Critical Temperature | 553.5 ± 0.5 | K | Pulse-heating [3, 4] | |
| Critical Pressure | 2.52 (24.[1]9) | MPa (atm) | Calculated/Observed [3, 5] | |
| Critical Density | 2.12 ± 0.04 | mol/L | Daubert [3] | |
| Liquid Density | 0.701 | g/mL | Pycnometry at 25 °C [2] | |
| Refractive Index | 1.395 | - | Refractometry [2] |
Technical Insight: The critical temperature of 553.5 K indicates that 2,4-dimethylhexane remains stable in the liquid phase well beyond standard pharmaceutical processing temperatures, making it a robust non-polar solvent for high-temperature recrystallization screening.
Thermochemical Profile
Energy values derived from combustion calorimetry provide the baseline for calculating heats of formation. These values are pivotal when assessing the thermodynamic stability of the isomer relative to linear alkanes.
| Property | Symbol | Value | Uncertainty | Unit | Reference |
| Enthalpy of Combustion | -5463.5 | ± 1.0 | kJ/mol | Prosen & Rossini [6] | |
| Enthalpy of Formation | -257.2 | ± 1.1 | kJ/mol | Prosen & Rossini [6] | |
| Enthalpy of Vaporization | 37.8 | ± 0.1 | kJ/mol | Osborne & Ginnings [7] |
Mechanistic Note: The relatively lower magnitude of
Vapor-Liquid Equilibrium (VLE)
For process engineering (e.g., solvent stripping), the relationship between vapor pressure (
Parameters (Range: 246 - 383 K):
Experimental Methodologies & Validation
To ensure data integrity (Trustworthiness), one must understand the generation of these values. The following workflow illustrates the rigorous experimental path from pure substance to validated thermodynamic property.
Figure 2: Thermodynamic Property Determination Workflow
Protocol Highlights:
-
Combustion Calorimetry: The sample is burned in excess oxygen within a rigid steel bomb.[1] The heat released is measured against a benzoic acid standard. Critical Control: Washburn corrections must be applied to account for standard states of combustion products (
gas, liquid). -
Ebulliometry: Boiling points are measured at controlled sub-atmospheric pressures.[1] This dataset generates the Antoine constants, allowing for the extrapolation of
via the Clausius-Clapeyron relation.
Applications in Drug Development
While 2,4-dimethylhexane is not an API, its thermodynamic profile serves two distinct roles in pharmaceutical R&D:
-
Partition Coefficient Modeling (
): In silico models (e.g., COSMO-RS) use the experimental heat of vaporization and liquid density of branched alkanes to parameterize the non-polar phase in partition coefficient calculations.[1] Accurate input data for 2,4-dimethylhexane improves the prediction of lipophilicity for drug candidates with complex alkyl chains. -
Residual Solvent Analysis (GC-Headspace): As a Class 3 solvent isomer (low toxicity but regulated), it may appear as an impurity in hexane-based extractions.[1] The Antoine parameters provided above are essential for calculating the specific static headspace concentration at equilibrium, ensuring accurate quantification during QC release testing.
References
-
Stenutz, R. (2024).[1] 2,4-Dimethylhexane Thermodynamic Data. Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 2,4-Dimethylhexane (CAS 589-43-5).[1][3][4][5][6][7][8][9][10] Link
-
Daubert, T.E. (1996).[1][3][7][9] Vapor-Liquid Critical Properties of Elements and Compounds.[1][7][9] 5. Branched Alkanes and Cycloalkanes. Journal of Chemical & Engineering Data, 41(2), 365-372. Link
-
NIST. (2024). 2,4-Dimethylhexane Phase Change Data. NIST Chemistry WebBook, SRD 69.[3][6][7][9] Link
-
McMicking, J.H., Kay, W.B. (1965).[1][7] Vapor Pressures and Saturated Liquid and Vapor Densities of The Isomeric Heptanes and Isomeric Octanes. Proc. Am. Pet. Inst., 45, 75-90.[7]
-
Prosen, E.J., Rossini, F.D. (1945).[1][6][9] Heats of combustion and formation of the paraffin hydrocarbons at 25° C. Journal of Research of the National Bureau of Standards, 34, 263-267. Link
-
Osborne, N.S., Ginnings, D.C. (1947).[1] Measurements of heat of vaporization and heat capacity of a number of hydrocarbons. Journal of Research of the National Bureau of Standards, 39, 453-477.[7]
-
Stull, D.R. (1947).[1][9] Vapor Pressure of Pure Substances. Organic and Inorganic Compounds. Industrial & Engineering Chemistry, 39, 517-540.
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